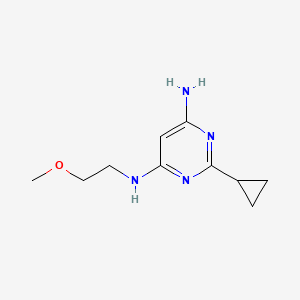
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine
Vue d'ensemble
Description
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This compound is part of a broader class of pyrimidine analogs that have been studied for their therapeutic applications, including their roles as enzyme inhibitors and antiparasitic agents.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a pyrimidine ring substituted with a cyclopropyl group and a methoxyethyl chain. The structural characteristics contribute to its interaction with biological targets, particularly enzymes involved in metabolic pathways.
Inhibition of Dihydrofolate Reductase (DHFR)
Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme critical for folate metabolism in malaria parasites. In vitro assays have demonstrated that derivatives of pyrimidine compounds exhibit promising inhibitory activity against both wild-type and mutant strains of PfDHFR. For example, related compounds showed Ki values ranging from 1.3 to 243 nM, indicating significant potency against the enzyme .
Antiparasitic Activity
In addition to enzyme inhibition, this compound has been evaluated for its antiparasitic properties. Compounds with similar structures have shown IC50 values in the low micromolar range against P. falciparum, suggesting that modifications to the pyrimidine core can enhance biological efficacy .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to PfDHFR. The results indicate strong interactions with key residues in the enzyme's active site, supporting the observed inhibitory activity. The predicted binding energies were comparable to known inhibitors such as pyrimethamine .
Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis has revealed that variations in substituents at the 6-position of the pyrimidine ring significantly affect biological activity. For instance, substituents that increase hydrophobic interactions tend to enhance inhibitory potency against PfDHFR . This finding underscores the importance of optimizing chemical structures for improved therapeutic outcomes.
Data Tables
| Compound Name | Molecular Formula | Ki (nM) | IC50 (μM) | Biological Activity |
|---|---|---|---|---|
| This compound | C9H12N4 | 1.3 - 243 | 0.4 - 28 | DHFR Inhibitor |
| Related Pyrimidine Derivative | C9H12N4 | 13 - 208 | 3.7 - 54 | DHFR Inhibitor |
Propriétés
IUPAC Name |
2-cyclopropyl-4-N-(2-methoxyethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-5-4-12-9-6-8(11)13-10(14-9)7-2-3-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYVDGTQDKQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















